![molecular formula C25H24N2O3 B7535013 N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide](/img/structure/B7535013.png)
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of liver X receptor (LXR) agonists, which are known to regulate cholesterol metabolism, inflammation, and glucose homeostasis.
Mecanismo De Acción
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide acts as a selective agonist for LXR, which are nuclear receptors that regulate gene expression in response to cholesterol and fatty acid levels. Activation of LXR by N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide leads to the upregulation of genes involved in cholesterol efflux, reverse cholesterol transport, and lipid metabolism. It also inhibits pro-inflammatory gene expression and promotes glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It reduces serum cholesterol and triglyceride levels, increases high-density lipoprotein (HDL) cholesterol levels, and decreases atherosclerotic plaque formation in animal models. It also reduces inflammation and improves insulin sensitivity, making it a potential therapeutic agent for the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide in lab experiments is its selectivity and potency as an LXR agonist. It also has a well-established mechanism of action and has been extensively studied in animal models. However, one limitation is that it may have off-target effects on other nuclear receptors, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for the study of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide. One area of research is the development of more selective and potent LXR agonists that could be used as therapeutic agents for metabolic disorders. Another area of research is the investigation of the role of LXR activation in other physiological processes, such as immunity and cancer. Finally, the use of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide in combination with other drugs could be explored as a potential synergistic therapy for metabolic disorders.
Métodos De Síntesis
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide can be synthesized using a multistep process involving the reaction of 4-phenoxybenzoic acid with 2-aminoethanol, followed by the condensation with 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde and subsequent oxidation using a mild oxidizing agent.
Aplicaciones Científicas De Investigación
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide has been widely used in scientific research to study the role of LXR activation in various physiological processes. It has been shown to regulate lipid metabolism, inflammation, and glucose homeostasis, making it a potential therapeutic target for the treatment of metabolic disorders such as atherosclerosis, diabetes, and obesity.
Propiedades
IUPAC Name |
N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(27-23-12-6-8-18-7-4-5-11-22(18)23)17-26-25(29)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-5,7,9-11,13-16,23H,6,8,12,17H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJAJWGXMOKLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.